![molecular formula C14H16ClNO2 B2627053 2-Amino-2-[3-(2-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287259-53-2](/img/structure/B2627053.png)
2-Amino-2-[3-(2-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-[3-(2-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid, also known as CPP-115, is a derivative of the psychostimulant drug, phenylpiracetam. CPP-115 is a potent inhibitor of the enzyme, gamma-aminobutyric acid transaminase (GABA-T), which is responsible for the breakdown of the inhibitory neurotransmitter, GABA. As a result, CPP-115 has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
2-Amino-2-[3-(2-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid works by inhibiting the enzyme, GABA-T, which is responsible for the breakdown of the inhibitory neurotransmitter, GABA. By inhibiting GABA-T, 2-Amino-2-[3-(2-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid increases the levels of GABA in the brain, which can help to reduce seizure activity and alleviate symptoms of anxiety and depression.
Biochemical and Physiological Effects:
2-Amino-2-[3-(2-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has been shown to increase GABA levels in the brain, which can have a number of biochemical and physiological effects. These effects may include reduced seizure activity, increased relaxation, and decreased anxiety and depression symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-Amino-2-[3-(2-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid is its potent inhibition of GABA-T, which makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of 2-Amino-2-[3-(2-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid is its potential toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-Amino-2-[3-(2-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid. These may include further studies on its efficacy and safety in the treatment of various neurological and psychiatric disorders, as well as investigations into its potential use as a research tool for studying the role of GABA in the brain. Additionally, research on the synthesis and optimization of 2-Amino-2-[3-(2-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid may lead to the development of more potent and selective GABA-T inhibitors for therapeutic use.
Méthodes De Synthèse
The synthesis of 2-Amino-2-[3-(2-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid involves the reaction of 2-chloro-4-methylphenylacetic acid with bicyclo[1.1.1]pentan-1-amine in the presence of a coupling agent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), and a catalyst, such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with sodium hydride and N-Boc-2-aminoacetic acid to yield 2-Amino-2-[3-(2-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid.
Applications De Recherche Scientifique
2-Amino-2-[3-(2-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, 2-Amino-2-[3-(2-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has been shown to increase GABA levels in the brain, which may help to reduce seizure activity and alleviate symptoms of anxiety and depression.
Propriétés
IUPAC Name |
2-amino-2-[3-(2-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c1-8-2-3-9(10(15)4-8)13-5-14(6-13,7-13)11(16)12(17)18/h2-4,11H,5-7,16H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZFIGVXTRQSNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C23CC(C2)(C3)C(C(=O)O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

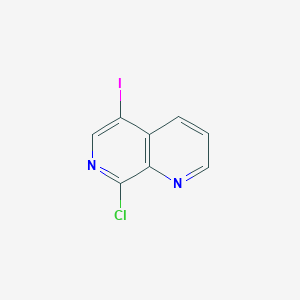
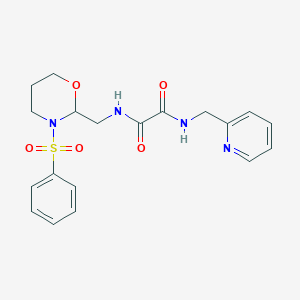
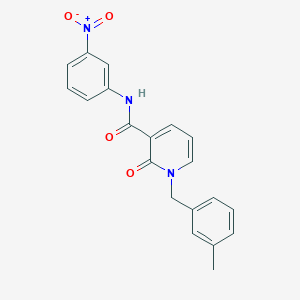
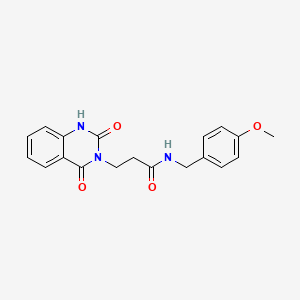
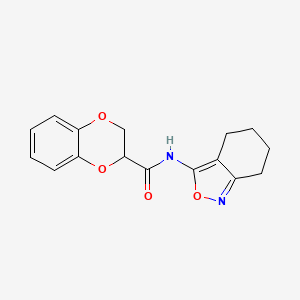
![4-(4-methylpiperazino)-5H-pyrimido[5,4-b]indole](/img/structure/B2626983.png)

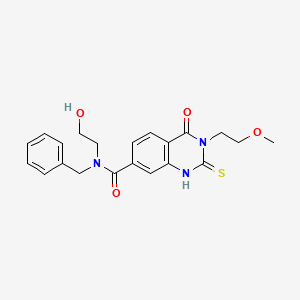
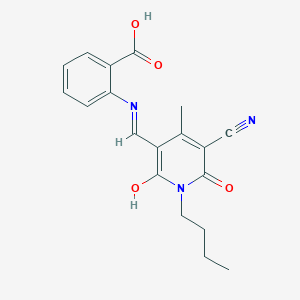
![3-benzyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2626988.png)
![N-(2-chlorophenyl)-2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2626989.png)
![2-[2-(4-chlorophenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime](/img/structure/B2626990.png)

![7-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2626993.png)